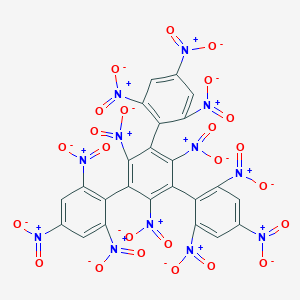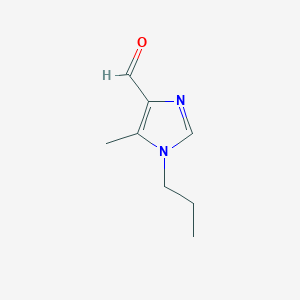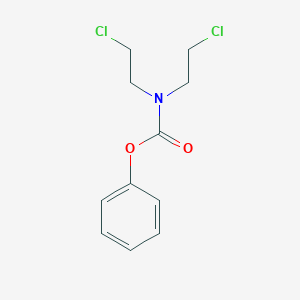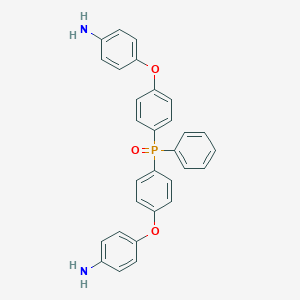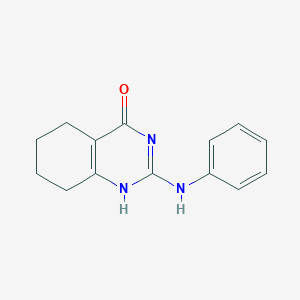
2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one, also known as THQ, is a heterocyclic organic compound that has been widely studied for its potential use in various scientific research applications. THQ is a derivative of quinazoline and has a unique structure that makes it an attractive target for synthesis and investigation.
Mecanismo De Acción
The mechanism of action of 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in the regulation of cellular processes.
Efectos Bioquímicos Y Fisiológicos
2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one can induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one has been shown to have antioxidant properties, which may help to protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unaffected. This makes it an attractive candidate for the development of anticancer drugs. However, 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one has some limitations, including its low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research involving 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one. One area of interest is the development of novel 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one derivatives with improved solubility and potency. Additionally, researchers are exploring the use of 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one in combination with other anticancer agents to enhance its effectiveness. Finally, there is ongoing research into the mechanisms of action of 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one and its potential use in other disease states beyond cancer.
Métodos De Síntesis
The synthesis of 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one can be achieved through various methods, including the use of condensation reactions or cyclization reactions. One of the most common methods involves the reaction of aniline with 2-chloroquinazoline in the presence of a base. This reaction results in the formation of 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one as a yellow solid.
Aplicaciones Científicas De Investigación
2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research involves the investigation of 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one as a potential anticancer agent. Studies have shown that 2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one has the ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Propiedades
Número CAS |
97041-36-6 |
|---|---|
Nombre del producto |
2-Anilino-5,6,7,8-tetrahydroquinazolin-4(1H)-one |
Fórmula molecular |
C14H15N3O |
Peso molecular |
241.29 g/mol |
Nombre IUPAC |
2-anilino-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H15N3O/c18-13-11-8-4-5-9-12(11)16-14(17-13)15-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,15,16,17,18) |
Clave InChI |
DULSKIZUOARNES-UHFFFAOYSA-N |
SMILES isomérico |
C1CCC2=C(C1)C(=O)N=C(N2)NC3=CC=CC=C3 |
SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)NC3=CC=CC=C3 |
SMILES canónico |
C1CCC2=C(C1)C(=O)N=C(N2)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[b]thiophen-5-ol](/img/structure/B173960.png)
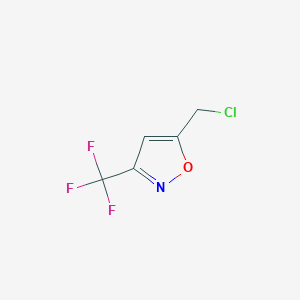
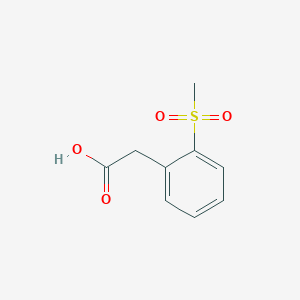
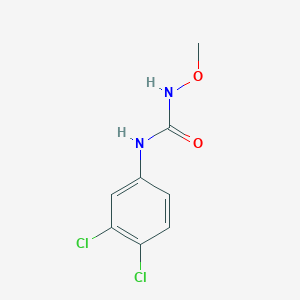
![N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide](/img/structure/B173971.png)
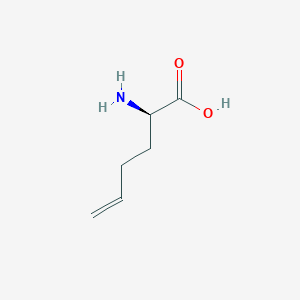
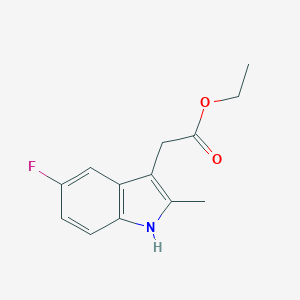
![3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL](/img/structure/B173976.png)


